2-Chloro-4-(dibenzo[b,d]furan-3-yl)-6-(naphthalen-2-yl)-1,3,5-triazine
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Overview
Description
2-Chloro-4-(dibenzo[b,d]furan-3-yl)-6-(naphthalen-2-yl)-1,3,5-triazine is a complex organic compound that features a triazine core substituted with dibenzo[b,d]furan and naphthalene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(dibenzo[b,d]furan-3-yl)-6-(naphthalen-2-yl)-1,3,5-triazine typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require the use of catalysts, specific solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and scalability. This might include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(dibenzo[b,d]furan-3-yl)-6-(naphthalen-2-yl)-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The chlorine atom in the triazine ring can be substituted with other nucleophiles, leading to a variety of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a wide range of substituted triazines with different functional groups .
Scientific Research Applications
2-Chloro-4-(dibenzo[b,d]furan-3-yl)-6-(naphthalen-2-yl)-1,3,5-triazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be studied for its potential biological activity, including interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active compound.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(dibenzo[b,d]furan-3-yl)-6-(naphthalen-2-yl)-1,3,5-triazine depends on its specific application. In materials science, its unique electronic properties are exploited to enhance the performance of electronic devices. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity .
Comparison with Similar Compounds
Similar Compounds
4-(10-(Naphthalen-2-yl)anthracen-9-yl)dibenzo[b,d]furan: This compound shares structural similarities with the presence of dibenzo[b,d]furan and naphthalene groups.
Carbazole and dibenzo[b,d]furan-based derivatives: These compounds are used in similar applications, particularly in organic electronics.
Uniqueness
2-Chloro-4-(dibenzo[b,d]furan-3-yl)-6-(naphthalen-2-yl)-1,3,5-triazine is unique due to its specific substitution pattern on the triazine ring, which imparts distinct electronic and structural properties. This uniqueness makes it particularly valuable in the development of advanced materials and electronic devices .
Biological Activity
2-Chloro-4-(dibenzo[b,d]furan-3-yl)-6-(naphthalen-2-yl)-1,3,5-triazine is a complex organic compound notable for its unique triazine core and various aromatic substitutions. Its chemical formula is C21H12ClN3O with a molecular weight of approximately 385.84 g/mol. This compound has garnered attention in medicinal chemistry and material science due to its potential biological activities, particularly in anti-cancer and anti-inflammatory applications.
Chemical Structure and Properties
The compound features a triazine ring substituted with a dibenzo[b,d]furan moiety and a naphthalene group. The presence of the chloro substituent enhances its reactivity, allowing it to participate in nucleophilic substitution reactions and electrophilic aromatic substitutions.
Property | Value |
---|---|
Chemical Formula | C21H12ClN3O |
Molecular Weight | 385.84 g/mol |
CAS Number | 2418528-30-8 |
Purity | Minimum 99% (HPLC) |
Biological Activity
Preliminary studies indicate that this compound exhibits significant biological activities:
Anti-Cancer Activity
Research has shown that compounds similar to this triazine derivative demonstrate potent anti-cancer effects across various cancer cell lines:
- Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), HeLa (cervical cancer).
- IC50 Values :
- A549: 0.20 μM
- MCF-7: 1.25 μM
- HeLa: 1.03 μM
These values indicate high cytotoxicity, suggesting that the compound effectively inhibits cancer cell proliferation by interfering with critical cellular pathways such as the PI3K/mTOR signaling pathway .
The mechanism by which this compound exerts its anti-cancer effects includes:
- Inhibition of Protein Kinases : The compound selectively inhibits PI3Kα and mTOR, which are crucial for cell growth and metabolism.
- Induction of Apoptosis : Studies have shown that it increases the expression of pro-apoptotic proteins like BAX while decreasing anti-apoptotic proteins such as Bcl-2 in cancer cells .
Anti-inflammatory Properties
In addition to its anti-cancer activity, this compound has been noted for potential anti-inflammatory effects. Its structural features allow it to interact with various inflammatory pathways, although further research is needed to elucidate the specific mechanisms involved.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds containing the triazine core:
- Study on Triazine Derivatives : A study highlighted various triazine derivatives exhibiting significant cytotoxicity against breast cancer cell lines with IC50 values ranging from 0.024 μM to 16.32 μM compared to standard treatments .
- Mechanistic Insights : Research indicated that certain derivatives lead to cell cycle arrest and apoptosis in tested cancer cell lines through activation of caspases and modulation of critical signaling pathways .
Properties
Molecular Formula |
C25H14ClN3O |
---|---|
Molecular Weight |
407.8 g/mol |
IUPAC Name |
2-chloro-4-dibenzofuran-3-yl-6-naphthalen-2-yl-1,3,5-triazine |
InChI |
InChI=1S/C25H14ClN3O/c26-25-28-23(17-10-9-15-5-1-2-6-16(15)13-17)27-24(29-25)18-11-12-20-19-7-3-4-8-21(19)30-22(20)14-18/h1-14H |
InChI Key |
XWAMUUATXCAJMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NC(=NC(=N3)Cl)C4=CC5=C(C=C4)C6=CC=CC=C6O5 |
Origin of Product |
United States |
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